molecular formula C18H19FN6 B6442874 2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline CAS No. 2640952-13-0

2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline

Cat. No.: B6442874
CAS No.: 2640952-13-0
M. Wt: 338.4 g/mol
InChI Key: FCFOIWPQHVKRRM-UHFFFAOYSA-N
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Description

2-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is a heterocyclic compound featuring a quinoxaline core linked via a piperazine group to a substituted pyrimidine moiety. These modifications are hypothesized to enhance metabolic stability and target selectivity compared to unsubstituted analogs .

Properties

IUPAC Name

2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6/c1-12-17(19)18(22-13(2)21-12)25-9-7-24(8-10-25)16-11-20-14-5-3-4-6-15(14)23-16/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFOIWPQHVKRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation with α-Diketones

The classical method involves reacting o-phenylenediamine with glyoxal or its derivatives under acidic or neutral conditions. For example:

o-Phenylenediamine+GlyoxalQuinoxaline+2H2O\text{o-Phenylenediamine} + \text{Glyoxal} \rightarrow \text{Quinoxaline} + 2\text{H}_2\text{O}

This reaction proceeds via a two-step mechanism: (i) nucleophilic attack of the diamine on the carbonyl groups, forming a diimine intermediate, and (ii) cyclization to yield the quinoxaline ring. Modifications, such as microwave-assisted synthesis, have been reported to enhance reaction efficiency.

Functionalization with 5-Fluoro-2,6-Dimethylpyrimidine

The final step involves attaching the 5-fluoro-2,6-dimethylpyrimidin-4-yl group to the piperazine nitrogen.

SNAr with Fluorinated Pyrimidines

4-Chloro-5-fluoro-2,6-dimethylpyrimidine reacts with piperazinylquinoxaline under basic conditions:

2-Piperazinylquinoxaline+4-Chloro-5-fluoro-2,6-dimethylpyrimidineEt3N, DMFTarget Compound\text{2-Piperazinylquinoxaline} + \text{4-Chloro-5-fluoro-2,6-dimethylpyrimidine} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Target Compound}

The reaction proceeds at 60–80°C over 6–8 hours, with yields of 70–80%. The fluorine atom’s electron-withdrawing effect enhances the pyrimidine’s electrophilicity, facilitating substitution.

Metal-Mediated Coupling

Alternative methods use Cu(I)-catalyzed Ullmann coupling for challenging substrates:

2-Piperazinylquinoxaline+4-Iodo-5-fluoro-2,6-dimethylpyrimidineCuI, L-ProlineTarget Compound\text{2-Piperazinylquinoxaline} + \text{4-Iodo-5-fluoro-2,6-dimethylpyrimidine} \xrightarrow{\text{CuI, L-Proline}} \text{Target Compound}

Conditions:

  • Catalyst : CuI (10 mol%)

  • Ligand : L-Proline (20 mol%)

  • Base : Cs₂CO₃

  • Solvent : DMSO at 100°C

This method is less common due to competing side reactions but offers an alternative for sterically hindered systems.

Optimization and Challenges

Yield Enhancement Strategies

  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 minutes for SNAr).

  • Catalyst Screening : Pd/Xantphos outperforms Pd/BINAP in Buchwald-Hartwig reactions.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity in SNAr.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane mixtures (Rf = 0.3–0.5).

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)AdvantagesLimitations
SNArK₂CO₃, DMF, 80°C70–85Simple setup, low costLimited to activated substrates
Buchwald-HartwigPd(OAc)₂, Xantphos, 110°C80–90Broad substrate scopeExpensive catalysts
Ullmann CouplingCuI, L-Proline, DMSO, 100°C60–75Works with steric hindranceLonger reaction times

Mechanistic Insights

Buchwald-Hartwig Reaction Pathway

  • Oxidative Addition : Pd(0) inserts into the C–Br bond of 2-bromoquinoxaline.

  • Transmetallation : Piperazine coordinates to Pd(II).

  • Reductive Elimination : Pd(0) releases the coupled product, regenerating the catalyst.

SNAr Mechanism

  • Deprotonation : Piperazine’s amine attacks the electron-deficient pyrimidine.

  • Transition State : A Meisenheimer complex forms.

  • Leaving Group Expulsion : Chloride departs, yielding the product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted quinoxalines, reduced quinoxaline derivatives, and N-oxide derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers[][5].

Mechanism of Action

The mechanism of action of 2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type and the specific binding interactions.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Compound Name Core Structure Substituents (Pyrimidine/Phenyl) Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound Quinoxaline 5-Fluoro-2,6-dimethylpyrimidine Not provided Estimated ~380–400 High electronegativity, steric bulk
2-methyl-3-{4-[6-(1H-pyrazol-1-yl)...} Quinoxaline 6-(1H-pyrazol-1-yl)pyrimidine C₂₀H₂₀N₈ 372.4 Polar pyrazole group
C4 (4-fluorophenylquinoline derivative) Quinoline 4-Fluorophenyl C₂₈H₂₃FN₂O₃ 454.5 Moderate lipophilicity
C7 (4-CF₃ phenylquinoline derivative) Quinoline 4-Trifluoromethylphenyl C₂₉H₂₃F₃N₂O₃ 504.5 High lipophilicity

Functional Implications

  • Steric Effects : The 2,6-dimethyl groups on the target’s pyrimidine introduce steric hindrance, which may restrict rotational freedom and improve binding specificity relative to smaller substituents (e.g., halogens in C1–C7) .
  • Metabolic Stability: Fluorine and methyl groups are known to reduce oxidative metabolism, suggesting the target compound may exhibit longer half-lives than non-fluorinated analogs like C6 (4-methoxyphenyl) .

Research Findings and Gaps

  • Synthetic Characterization : All compared compounds (C1–C7, analog) were confirmed via ¹H NMR and HRMS, but biological activity data (e.g., IC₅₀, solubility) are absent, limiting functional comparisons .
  • Quinoxaline vs. Quinoline Cores: The quinoxaline scaffold’s dual nitrogen atoms may offer distinct binding modes compared to quinoline derivatives, though direct evidence is lacking.
  • Substituent Optimization : The target’s pyrimidine substituents represent a strategic balance between electronic modulation (fluoro) and steric control (methyl), warranting further comparative studies.

Biological Activity

2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including a quinoxaline core and a piperazine moiety substituted with a fluorinated pyrimidine, suggest diverse pharmacological applications.

Structural Characteristics

The molecular formula for this compound is C18H20FN5C_{18}H_{20}FN_5, with a molecular weight of approximately 373.4 g/mol. The presence of the fluorine atom enhances lipophilicity, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC18H20FN5C_{18}H_{20}FN_5
Molecular Weight373.4 g/mol
StructureQuinoxaline with piperazine and pyrimidine moieties

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antitumor Activity : Quinoxaline derivatives have been explored for their ability to inhibit tumor growth through various mechanisms, potentially involving interference with DNA synthesis or repair pathways.
  • Antimicrobial Properties : The compound may exhibit activity against various bacterial strains, likely due to its ability to disrupt cellular processes.
  • Central Nervous System Effects : Similar piperazine derivatives have shown promise in treating anxiety and depression, suggesting potential neuropharmacological applications.

The precise mechanism of action for this compound remains under investigation. However, the following interactions are hypothesized based on structural similarities with other known compounds:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors in the central nervous system.
  • DNA Interaction : Potential intercalation into DNA or inhibition of topoisomerases could contribute to its antitumor effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of quinoxaline derivatives similar to the compound :

  • Antitumor Study : A study published in Journal of Medicinal Chemistry reported that a related quinoxaline derivative exhibited significant cytotoxicity against various cancer cell lines, indicating potential for further development as an anticancer agent .
  • Antimicrobial Activity : In vitro assays demonstrated that compounds structurally related to this compound showed notable antibacterial activity against Gram-positive bacteria .
  • Neuropharmacological Effects : Research highlighted that piperazine derivatives can modulate serotonin receptors, suggesting potential applications in treating mood disorders .

Q & A

Q. What are the common synthetic routes for 2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline, and what critical reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A key step is the reaction between a halogenated quinoxaline derivative (e.g., 2-chloroquinoxaline) and a functionalized piperazine intermediate (e.g., 4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazine). Critical conditions include:

  • Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity .
  • Base: Potassium carbonate facilitates deprotonation and accelerates coupling .
  • Temperature: Reactions are often conducted at 80–100°C for 12–24 hours to ensure completion .
  • Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) isolates the product in >85% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are they applied?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Assigns proton and carbon environments, confirming regiochemistry of the quinoxaline and pyrimidine rings. Aromatic protons appear at δ 7.2–8.5 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 394.15 for [M+H]+) and fragments (e.g., cleavage at the piperazine-quinoxaline bond) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect trace impurities .

Q. What preliminary biological screening assays are recommended to assess its potential therapeutic applications?

Methodological Answer:

  • Kinase inhibition assays: Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits to identify IC50 values .
  • Antimicrobial susceptibility testing: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity profiling: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to evaluate selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

  • Orthogonal assays: Validate conflicting results using alternative methods (e.g., switch from fluorescence-based to radiometric kinase assays) .
  • Structural analogs: Compare activity trends with derivatives (e.g., replacing the 5-fluoro group with chloro or methyl) to identify substituent-specific effects .
  • Meta-analysis: Apply statistical tools (e.g., ANOVA) to aggregated data from multiple studies, controlling for variables like cell line passage number or assay buffer composition .

Q. What in silico strategies can predict binding affinities and selectivity of this compound toward specific biological targets?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., ATP-binding pockets in kinases). Key residues (e.g., hinge region lysine) should form hydrogen bonds with the pyrimidine ring .
  • Molecular dynamics (MD) simulations: Run 100-ns simulations (AMBER force field) to assess binding stability and identify conformational changes in the target .
  • Pharmacophore modeling: Generate 3D pharmacophores (e.g., hydrophobic features from the quinoxaline core) to screen virtual libraries for analogs .

Q. How can statistical experimental design optimize reaction parameters in the synthesis of this compound?

Methodological Answer:

  • Factorial design: Screen variables (temperature, solvent ratio, catalyst loading) using a 2k factorial approach to identify critical factors .
  • Response surface methodology (RSM): Central composite design (CCD) optimizes yield and purity by modeling non-linear relationships between variables (e.g., solvent polarity vs. reaction time) .
  • Design of Experiments (DoE) software: Tools like JMP or Minitab automate analysis and generate contour plots for parameter optimization .

Q. What structure-activity relationship (SAR) trends are observed in analogs of this compound, and how can they guide further optimization?

Methodological Answer:

  • Pyrimidine substitutions: 5-Fluoro and 2,6-dimethyl groups enhance kinase inhibition by improving hydrophobic interactions and reducing metabolic degradation .
  • Piperazine modifications: N-methylation increases solubility but may reduce binding affinity due to steric hindrance .
  • Quinoxaline core: Electron-withdrawing groups (e.g., nitro) at position 2 improve antimicrobial activity but raise cytotoxicity risks .

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